molecular formula C13H12N2O5S B14430570 4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 81167-87-5

4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14430570
CAS No.: 81167-87-5
M. Wt: 308.31 g/mol
InChI Key: BZISIGBVNNIUIK-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes a pyridine ring, a nitrophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, including the introduction of the nitrophenyl group and the methanesulfonyl group to the pyridine ring. Common reagents used in these reactions include methanesulfonyl chloride and various nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications where such properties are desired.

Properties

CAS No.

81167-87-5

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12N2O5S/c1-10-6-7-14(16)13(8-10)21(19,20)9-11-2-4-12(5-3-11)15(17)18/h2-8H,9H2,1H3

InChI Key

BZISIGBVNNIUIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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